molecular formula C11H15ClO3S B572181 5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride CAS No. 1216272-28-4

5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride

Cat. No. B572181
M. Wt: 262.748
InChI Key: UBIMBVGQPUWCRK-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 889939-83-7 . It has a molecular weight of 262.76 and its IUPAC name is 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 . This code represents the compound’s molecular structure, which includes 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.76 . It’s typically stored in a refrigerated environment .

Scientific Research Applications

  • Alzheimer’s Disease Treatment : A study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine and evaluated their inhibitory effects on acetylcholinesterase, which is significant in Alzheimer's disease treatment. One of the compounds showed considerable acetylcholinesterase inhibitory activity, suggesting its potential as a lead structure for designing more potent inhibitors (Abbasi et al., 2018).

  • Zinquin-Related Fluorophore Synthesis : In another study, the synthesis of isomers of a Zinquin-related fluorophore was described. These compounds showed shifts in their ultraviolet/visible spectra upon addition of Zn(II) and have potential applications in fluorescence spectroscopy (Kimber et al., 2003).

  • Enzyme Inhibition : Norpseudoephedrine-derived compounds, including a 2-methoxy-3-sulfonyl-1,3-oxazolidine, were synthesized and demonstrated high diastereoselectivity, showing potential as enzyme inhibitors (Conde-Frieboes & Hoppe, 1992).

  • Polymer Chemistry : A study investigated the efficiency of p-toluenesulfonyl chloride as an initiator for polymerization under atom transfer radical polymerization (ATRP) conditions, contributing to the understanding of initiator efficiency in polymer chemistry (Gurr et al., 2005).

  • Dye Intermediates Synthesis : Research on the synthesis and characterization of dye intermediates containing sulfonamide as a linking group was conducted, which is relevant to the production of dyes and pigments (Bo, 2007).

  • Therapeutic Agents for Alzheimer's Disease : A study synthesized triazole analogues, starting from 4-methoxybenzenesulfonyl chloride, and evaluated them for enzyme inhibitory activities. These compounds showed potential as therapeutic agents for Alzheimer's disease (Virk et al., 2018).

  • Functional Polymers Synthesis : Research on the synthesis of mono- or di-substituted resorcinols and phloroglucinols explored their applications in the development of functional polymers (Xi et al., 1984).

  • Antibacterial Agents Synthesis : A study synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides and found them to be potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)10(15-4)5-8(9)3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIMBVGQPUWCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride

Citations

For This Compound
3
Citations
G Alboreggia, P Udompholkul, C Baggio… - Journal of Medicinal …, 2023 - ACS Publications
… For the last reaction, 3 equiv of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride (sulfonyl chloride of the E07 mixture), 2 mg of DMAP, and 5 equiv of DIPEA in 1 mL of DMF …
Number of citations: 4 pubs.acs.org
C Emanuelson, N Ankenbruck… - Journal of Medicinal …, 2022 - ACS Publications
… The combined extracts were washed with brine (20 mL), dried over sodium sulfate (20 g), and concentrated to yield 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride as a white …
Number of citations: 3 pubs.acs.org
RS Kumbhare - 2021 - search.proquest.com
MicroRNAs (miRNAs) are small non-coding RNA molecules (~ 22-nucleotides long) and constitute up to 60% of human genes. miRNAs are primarily involved in gene silencing by …
Number of citations: 3 search.proquest.com

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